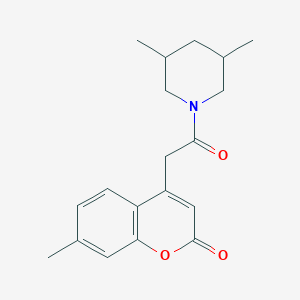

4-(2-(3,5-二甲基哌啶-1-基)-2-氧代乙基)-7-甲基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

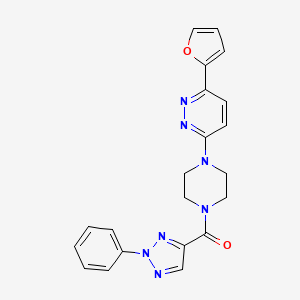

The compound appears to contain a chromen-2-one moiety, which is a common structure in many natural products and pharmaceuticals . It also contains a 3,5-dimethylpiperidin-1-yl group, which is a type of piperidine. Piperidines are often found in pharmaceuticals and are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely show the chromen-2-one and piperidine moieties connected by an ethyl linker. The 3,5-dimethylpiperidin-1-yl group would add steric bulk, which could influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its exact structure, stereochemistry, and purity. For example, similar compounds have been reported to be liquids at room temperature .科学研究应用

Imidazole Core Structure

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole. Imidazole is amphoteric, displaying both acidic and basic properties. Due to its unique structure, it serves as a fundamental building block in various natural products, including histidine, purine, histamine, and DNA-based structures .

Pharmacological Activities

The derivatives of 1,3-diazole (imidazole) exhibit a wide range of biological activities, making them valuable in drug development. Let’s explore some of these activities:

a. Antibacterial and Antimycobacterial Properties: Imidazole derivatives have shown antibacterial and antimycobacterial effects. They can combat infections caused by bacteria and mycobacteria .

b. Anti-Inflammatory Activity: Certain imidazole-containing compounds possess anti-inflammatory properties, which can be beneficial in managing inflammatory conditions .

c. Antitumor Potential: Researchers have explored imidazole derivatives as potential antitumor agents. These compounds may inhibit tumor growth and metastasis .

d. Antidiabetic Effects: Some imidazole-based molecules exhibit antidiabetic activity by modulating glucose metabolism or insulin signaling pathways .

e. Antiviral Properties: Imidazole derivatives have been investigated for their antiviral effects. They may interfere with viral replication or entry mechanisms .

f. Antioxidant Activity: Certain imidazole-containing compounds act as antioxidants, protecting cells from oxidative stress and damage .

g. Antiprotozoal and Antihelmintic Effects: Imidazole derivatives have demonstrated efficacy against protozoal parasites and helminths. They could be useful in treating parasitic infections .

h. Ulcerogenic Activity: Although not desirable for therapeutic use, some imidazole compounds exhibit ulcerogenic effects, which researchers study to understand gastrointestinal pathology .

Commercially Available Drugs

Several drugs in the market contain the 1,3-diazole (imidazole) ring. Examples include:

Conclusion

Imidazole, with its versatile properties, continues to inspire scientific research and drug development. Its derivatives hold promise across various therapeutic areas, making it a captivating subject for further exploration.

作用机制

属性

IUPAC Name |

4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOVAQFVKHWYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)

![N-(2,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2421225.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421229.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2421234.png)

![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)